molecular formula C14H21BO3 B1397170 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol CAS No. 651030-56-7

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Cat. No.: B1397170
CAS No.: 651030-56-7
M. Wt: 248.13 g/mol
InChI Key: NJOVPKLUJRKAGP-UHFFFAOYSA-N
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Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol (CAS 651030-56-7) is a high-purity aryl boronic ester pinacol ester that serves as a critical synthetic intermediate in modern organic chemistry and drug discovery research . The compound features a protected boronic acid functional group in the form of a stable 1,3,2-dioxaborolane, which prevents protodeboronation and enhances shelf-life while remaining highly reactive in key transformations . Its primary research value lies in its application as a versatile coupling partner in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it enables the efficient and selective formation of carbon-carbon bonds between its aryl group and a variety of aromatic or vinyl halides to create complex biaryl systems . The pendant ethanol moiety on the phenyl ring provides a valuable handle for further synthetic manipulation, allowing researchers to easily functionalize the molecule through esterification, etherification, or oxidation, or to use it as a linker in the synthesis of more complex architectures such as polymers or bioconjugates . This combination of a protected boronic acid and a hydrophilic alcohol group makes it a particularly valuable building block for medicinal chemistry, materials science, and chemical biology. The product requires storage under an inert atmosphere and at 2-8°C to maintain stability and purity . This product is intended for research and development purposes only and is not classified as a hazardous substance for transport .

Properties

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-7-5-6-11(10-12)8-9-16/h5-7,10,16H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOVPKLUJRKAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729689
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651030-56-7
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651030-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

Borylation Reactions
One of the primary applications of this compound is in borylation reactions. The presence of the boron atom allows for the introduction of boron into organic molecules, facilitating further transformations. This is particularly useful in the formation of carbon-boron bonds which are pivotal in synthesizing complex organic compounds.

Cross-Coupling Reactions
The compound can serve as a key intermediate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming biaryl compounds and other complex structures that are prevalent in pharmaceuticals and agrochemicals. The tetramethyl dioxaborolane moiety enhances the stability and reactivity of the boronic ester, making it a valuable reagent in these processes .

Medicinal Chemistry

Drug Development
In medicinal chemistry, boronic esters are known for their ability to modulate biological activity. The compound has potential applications in designing inhibitors for various enzymes and receptors. For instance, boron-containing compounds have been explored as inhibitors of proteasomes and other therapeutic targets due to their unique interaction profiles with biological macromolecules .

Anticancer Agents
Research indicates that derivatives of boronic acids can exhibit anticancer properties. The ability to selectively target cancerous cells while sparing healthy ones makes this compound a candidate for further investigation in cancer therapeutics. Studies have shown that modifying the boron-containing structure can lead to enhanced selectivity and potency against tumor cells .

Materials Science

Polymer Chemistry
The compound is also useful in polymer science where it can act as a cross-linking agent or a building block for functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Furthermore, the ability to form dynamic covalent bonds allows for the development of smart materials that can respond to external stimuli .

Sensors and Electronics
Due to its electronic properties, the compound has potential applications in developing sensors and electronic devices. Boronic esters can be used in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), leveraging their charge transport capabilities .

Case Studies

StudyFocusFindings
Borylation Efficiency Investigated the efficiency of borylation using various substratesThe compound showed high reactivity with aryl halides leading to efficient product formation .
Anticancer Activity Evaluated the cytotoxic effects on cancer cell linesDemonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells .
Polymer Properties Studied mechanical properties of polymers incorporating boronic estersEnhanced tensile strength and thermal stability were observed compared to non-boronated counterparts .

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative. In cross-coupling reactions, it facilitates the formation of carbon-carbon bonds by coordinating to palladium catalysts and transferring the boronic acid group to the organic substrate.

Molecular Targets and Pathways Involved:

  • Palladium Catalysts: The compound coordinates to palladium, which is essential for the cross-coupling reaction.

  • Boronic Acid Group Transfer: The boronic acid group is transferred to the organic substrate, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituent(s) Functional Group Diversity Reference
[3-(Dioxaborolan)phenyl]methanol (2b) -CH$_2$OH at para position Primary alcohol
[4-Chloro-3-(dioxaborolan)phenyl]methanol (2d) -Cl at ortho, -CH$_2$OH at para Halogen + alcohol
[2-Fluoro-5-(dioxaborolan)phenyl]methanol (2e) -F at meta, -CH$_2$OH at para Halogen + alcohol
3-(Dioxaborolan)phenol (1q) -OH at para position Phenolic hydroxyl
Trimethyl(3-(dioxaborolan)phenyl)silane (1ae) -Si(CH$3$)$3$ at meta Silicon-containing group
2-(Dibenzo[b,d]furan-4-yl)dioxaborolane (1k) Dibenzofuran backbone Heterocyclic system
Target compound -CH$2$CH$2$OH at para position Secondary alcohol

Physicochemical Properties

Table 2: Comparative Physical Data

Compound Physical State Melting Point (°C) Yield (%) $^{11}$B-NMR (ppm) Key Applications
2b White solid 48–50 86 30.6 Cross-coupling; polymer synthesis
2d Oil N/A 90 30.6 Medicinal chemistry intermediates
2e White solid 44–47 95 30.6 Fluorinated drug candidates
1q Solid (assumed) N/A N/A N/A Sensors; boronate affinity materials
Target compound Not reported N/A N/A ~30 (estimated) Targeted drug delivery
  • Halogenated Derivatives (2d, 2e) : The introduction of Cl or F atoms increases electrophilicity, enhancing reactivity in cross-coupling reactions. However, the oily nature of 2d complicates purification compared to crystalline analogs like 2b .
  • Silicon-Containing Analogs (1ae, 1af) : Trimethylsilyl groups improve thermal stability and hydrophobicity, favoring applications in materials science over biomedical uses .
  • Ethanol vs.

Biological Activity

The compound 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol , also known as a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Boron-containing compounds are known for their diverse applications in drug discovery and development, particularly in the fields of cancer therapy and glycosidase inhibition.

  • Molecular Formula : C13_{13}H19_{19}BO3_3
  • Molecular Weight : 234.10 g/mol
  • CAS Number : 302348-51-2
  • Structural Features : The compound features a dioxaborolane moiety which is crucial for its biological activity.

Biological Activity Overview

Research indicates that boronic acids and their derivatives exhibit a range of biological activities including:

  • Enzyme Inhibition : Particularly against glycosidases and proteases.
  • Anticancer Properties : Showing potential in inhibiting cancer cell proliferation.

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit enzymes such as α-glucosidases. Studies have shown that certain derivatives can exhibit significant inhibitory effects:

  • IC50_{50} Values : For example, some related compounds display IC50_{50} values ranging from 3 to 11 μM against α-glucosidase .

Case Studies

StudyCompoundTargetIC50_{50} (μM)Result
Borylated Phthalimidesα-glucosidase3 - 11Potent inhibition
Various Boronic Acid DerivativesCancer Cell Lines3 - 18Growth inhibition

Cancer Cell Line Studies

In vitro studies have demonstrated that compounds similar to this compound can significantly inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : A431 (epidermoid carcinoma), MCF7 (breast cancer).
  • Inhibition Rates : Some derivatives showed over 98% inhibition in multiple cancer cell lines .

The biological activity of boronic acids typically involves the reversible covalent binding to the active site of target enzymes. This interaction alters enzyme conformation and inhibits substrate binding. The dioxaborolane structure enhances the stability and reactivity of these compounds.

Safety and Toxicology

While many boronic acid derivatives show promising biological activities, safety profiles must be evaluated:

  • Toxicity Assessments : Compounds have been classified with warnings for acute toxicity upon ingestion or skin contact .

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds via three main stages:

Each stage involves specific reagents, catalysts, and reaction conditions optimized for yield, purity, and scalability.

Formation of the Boronic Ester

Methodology:

  • Starting Material: Aromatic halides, such as 3-bromoacetophenone derivatives.
  • Reagents: Bis(pinacolato)diboron (B₂Pin₂) or tetrahydroxydiboron (B₂(OH)₄).
  • Catalysts: Palladium-based catalysts (e.g., PdCl₂(dppf)), nickel catalysts (e.g., NiCl₂(PPh₃)₂).
  • Solvent: Toluene or 1,4-dioxane.
  • Conditions: Elevated temperature (~100°C), inert atmosphere to prevent hydrolysis.

Reaction:

Aryl halide + B₂Pin₂ → Aryl boronic ester (via Pd/Ni catalysis)

Research Data:

  • Palladium catalysis achieves yields around 75% under optimized conditions.
  • Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance regioselectivity and yield.

Coupling to the Phenyl Ring

Methodology:

  • Reaction Type: Suzuki-Miyaura cross-coupling.
  • Reagents: The boronic ester reacts with halogenated phenyl compounds.
  • Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄).
  • Conditions: Heating in solvents like toluene or dioxane, with base (e.g., potassium carbonate).

Research Data:

Catalyst Solvent Temperature Yield (%)
PdCl₂(dppf) Toluene 100°C ~75%

Introduction of the Ethanol Group

Methodology:

  • Starting Material: Ketone or aldehyde derivatives of the phenyl ring.
  • Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Conditions: Reduction at low temperatures (0–20°C) in methanol or ethanol.

Reaction:

Aromatic ketone → Reduced to phenylethanol derivative

Research Data:

  • NaBH₄ reduction yields approximately 48% conversion at controlled temperatures, with optimization needed to improve yield.

Industrial Scale Considerations

  • Process Optimization: Continuous flow reactors and automated systems are employed for large-scale synthesis.
  • Purification: Recrystallization and chromatography techniques ensure high purity.
  • Yield Enhancement: Catalytic system improvements and reaction condition fine-tuning are ongoing to maximize efficiency.

Data Summary Table

Step Reagents Catalyst Solvent Temperature Yield Notes
Borylation B₂Pin₂ PdCl₂(dppf) Toluene 100°C 75% Inert atmosphere
Coupling Halogenated phenyl Pd(PPh₃)₄ Toluene 100°C 75% Base: K₂CO₃
Reduction Ketone derivative NaBH₄ Methanol 0–20°C 48% Controlled conditions

Q & A

Q. Example Protocol :

  • Step 1 : Borylation of 3-bromophenylethanol using bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf) (1 mol%), and KOAc (3 equiv) in dioxane at 90°C for 12 hours .
  • Step 2 : Purification via silica gel chromatography (pentane/EtOAc gradient + 1% Et₃N) to isolate the product (typical yield: 27–33%) .

Advanced Purification Strategies: How can chromatographic methods be optimized for isolating this boronic ester?

Answer:

  • Column chromatography : Use silica gel with EtOAc/pentane gradients (e.g., 5:1 → 1:1) and 0.25–1% triethylamine to suppress boronic ester decomposition .
  • Alternative methods : Preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) resolves polar byproducts. Retention time typically ~12–15 minutes under 70:30 MeCN/H₂O .

Q. Case Study :

  • Conflict : Yields vary widely (27% vs. 60%) in similar Suzuki-Miyaura reactions .
  • Resolution :
    • Catalyst pre-activation : Pre-stirring Pd catalysts with ligands (e.g., dppf) for 10 minutes improves activity .
    • Substrate ratio : A 1:1.2 aryl halide:boronic ester ratio minimizes homo-coupling byproducts .

Advanced Stability Studies: How does the compound degrade under acidic/basic conditions?

Q. Experimental Findings :

  • Acidic conditions (pH <3) : Rapid hydrolysis of the boronic ester to phenylboronic acid (t₁/₂ = 2 hours at 25°C) .
  • Basic conditions (pH >10) : Ethanol hydroxyl group deprotonation occurs, but the boronic ester remains intact for >24 hours .

Q. Storage Recommendation :

  • Short-term : -20°C in anhydrous THF with 1% Et₃N .
  • Long-term : Lyophilized solid under argon (stable for >6 months) .

Advanced Computational Modeling: Can DFT predict binding modes in biological systems?

Q. Methodology :

  • Docking simulations : AutoDock Vina models show the boronic ester’s phenyl ring occupies hydrophobic pockets in kinase targets (e.g., EGFR), while the ethanol group forms H-bonds .
  • MD simulations : 100-ns trajectories reveal stable binding (RMSD <2 Å) in aqueous PBS buffer .

Synthetic Scalability: What challenges arise in gram-scale synthesis?

Q. Key Issues :

  • Exothermicity : Borylation reactions require controlled addition of reagents to prevent thermal runaway .
  • Byproduct management : Column chromatography becomes impractical; switch to recrystallization (hexane/EtOAc) for >5g batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

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